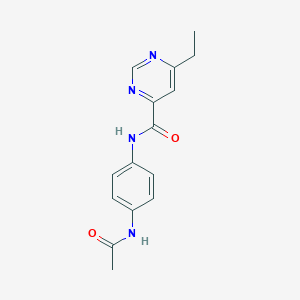![molecular formula C13H15ClN2O2S B12238570 4-chloro-N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B12238570.png)
4-chloro-N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzothiazol-2-amine is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzothiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of the Dioxane Ring: The dioxane ring can be attached through a nucleophilic substitution reaction involving a suitable dioxane derivative and the benzothiazole intermediate.
Methylation: The final step involves the methylation of the amine group using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors, efficient purification techniques, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
4-chloro-N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)phenyl derivatives: Known for their analgesic potential.
Benzpyrimoxan: A novel insecticide with a pyrimidine derivative structure.
7-chloroquinoline derivatives: Used in various medicinal applications.
Uniqueness
4-chloro-N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzothiazol-2-amine stands out due to its unique combination of a chloro group, dioxane ring, and benzothiazole core
Properties
Molecular Formula |
C13H15ClN2O2S |
|---|---|
Molecular Weight |
298.79 g/mol |
IUPAC Name |
4-chloro-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H15ClN2O2S/c1-16(7-9-8-17-5-6-18-9)13-15-12-10(14)3-2-4-11(12)19-13/h2-4,9H,5-8H2,1H3 |
InChI Key |
WXQUTAOONQLJGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1COCCO1)C2=NC3=C(S2)C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B12238499.png)

![4-Cyclopropyl-6-[5-(4-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12238510.png)
amino}pyridine-3-carbonitrile](/img/structure/B12238515.png)
![3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B12238523.png)
![1-(3-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B12238526.png)
![2-Cyclopropyl-4,5-dimethyl-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12238541.png)


![4-Methyl-6-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12238565.png)
![1-(2,3-Dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B12238586.png)
![1-methanesulfonyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B12238588.png)
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12238590.png)
![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B12238596.png)
